molecular formula C13H7ClFN3O2 B11805037 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B11805037
M. Wt: 291.66 g/mol
InChI Key: KDPXPAFGJMEODU-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-chloro-5-fluorobenzaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free synthesis and the use of catalysts to enhance reaction efficiency. For example, the use of microwave irradiation and metal catalysts can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as inflammation and cell proliferation. The compound’s effects are mediated through its binding to active sites on target proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C13H7ClFN3O2

Molecular Weight

291.66 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C13H7ClFN3O2/c14-9-3-2-7(15)6-8(9)10-11(12(19)20)18-5-1-4-16-13(18)17-10/h1-6H,(H,19,20)

InChI Key

KDPXPAFGJMEODU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=C(C=CC(=C3)F)Cl)C(=O)O

Origin of Product

United States

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